molecular formula C17H24O4 B033989 2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 109954-46-3

2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B033989
CAS No.: 109954-46-3
M. Wt: 292.4 g/mol
InChI Key: LLFLYROJZGWUAK-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verapliquinone D is a prenylated quinone compound isolated from marine organisms, specifically from the genus Aplidium. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Verapliquinone D can be synthesized through a series of chemical reactions involving the functionalization of quinone precursors. . The reaction conditions often include the use of specific reagents and catalysts to facilitate the functionalization and subsequent steps.

Industrial Production Methods

While detailed industrial production methods for Verapliquinone D are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may involve the use of more efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Verapliquinone D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various functionalized quinones and hydroquinones, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Studied for its antitumor, antibacterial, and antiprotozoal activities.

Comparison with Similar Compounds

Verapliquinone D can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of Verapliquinone D .

Properties

CAS No.

109954-46-3

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7-

InChI Key

LLFLYROJZGWUAK-GHXNOFRVSA-N

Isomeric SMILES

C/C(=C/CC1=CC(=O)C=C(C1=O)OC)/CCCC(C)(C)O

SMILES

CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O

Canonical SMILES

CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Reactant of Route 2
2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Reactant of Route 3
Reactant of Route 3
2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Reactant of Route 4
2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Reactant of Route 5
2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Reactant of Route 6
2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione

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